N-(5-cyano-2-hydroxy-3-methoxyphenyl)-N'-hydroxyimidoformamide
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Overview
Description
N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOFORMAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a hydroxyiminoformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Formylation: Addition of a formyl group to the amino group.
Hydroxyimino Formation: Conversion of the formyl group to a hydroxyimino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOFORMAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOFORMAMIDE exerts its effects is dependent on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOACETAMIDE
- N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOBENZAMIDE
Uniqueness
N-(5-CYANO-2-HYDROXY-3-METHOXYPHENYL)-N’-HYDROXYIMINOFORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N'-(5-cyano-2-hydroxy-3-methoxyphenyl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C9H9N3O3/c1-15-8-3-6(4-10)2-7(9(8)13)11-5-12-14/h2-3,5,13-14H,1H3,(H,11,12) |
InChI Key |
JQRPZWDPFWKXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)N=CNO)C#N |
Origin of Product |
United States |
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